Cas no 24522-26-7 (N-(4-Bromophenyl)-2-cyanoacetamide)

N-(4-Bromophenyl)-2-cyanoacetamide is a brominated aromatic compound featuring a cyanoacetamide functional group. This versatile intermediate is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its reactive cyano and amide groups enable participation in condensation, cyclization, and nucleophilic substitution reactions. The 4-bromophenyl moiety enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitating further derivatization. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its high purity and well-defined structure make it a valuable reagent for research and industrial applications in medicinal chemistry and material science.
N-(4-Bromophenyl)-2-cyanoacetamide structure
24522-26-7 structure
Product Name:N-(4-Bromophenyl)-2-cyanoacetamide
CAS No:24522-26-7
MF:C9H7BrN2O
MW:239.068681001663
MDL:MFCD00121369
CID:1417655
PubChem ID:693037
Update Time:2025-06-07

N-(4-Bromophenyl)-2-cyanoacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(4-bromophenyl)-2-cyano-
    • N-(4-BROMOPHENYL)-2-CYANOACETAMIDE
    • 24522-26-7
    • 2-Cyano-N-(4-bromophenyl)acetamide
    • N-(4-bromophenyl)-2-cyano-acetamide
    • STK522207
    • Z57676375
    • SCHEMBL9819019
    • DTXSID10351171
    • 2-Cyano-N-(4-bromophenyl)-acetamide
    • G80299
    • MFCD00121369
    • AKOS000152367
    • N-(4-Bromophenyl)-2-cyanoacetamide
    • MDL: MFCD00121369
    • Inchi: 1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
    • InChI Key: JRUFTJOJESSNQC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(CC#N)=O

Computed Properties

  • Exact Mass: 237.97421
  • Monoisotopic Mass: 237.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • PSA: 52.89

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Additional information on N-(4-Bromophenyl)-2-cyanoacetamide

Professional Introduction to N-(4-Bromophenyl)-2-cyanoacetamide (CAS No. 24522-26-7)

N-(4-Bromophenyl)-2-cyanoacetamide, with the CAS number 24522-26-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its versatile applications in the development of novel therapeutic agents and intermediates. Its molecular structure, featuring both a brominated aromatic ring and a cyanoacamide moiety, makes it a valuable building block for further chemical modifications and functionalization.

The< strong>N-(4-Bromophenyl)-2-cyanoacetamide molecule exhibits unique chemical properties that make it particularly useful in synthetic organic chemistry. The presence of the bromine atom at the para position of the phenyl ring enhances its reactivity in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the design of biologically active compounds.

In recent years, there has been a growing interest in exploring the pharmacological potential of< strong>N-(4-Bromophenyl)-2-cyanoacetamide. Researchers have been investigating its role as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The cyanoacamide group not only contributes to the compound's solubility but also serves as a site for further derivatization, allowing for the creation of more sophisticated pharmacophores.

The< strong>CAS No. 24522-26-7 identifier ensures that researchers can reliably source and reference this compound in their experiments. Its stability under standard storage conditions makes it an ideal candidate for long-term research projects and industrial applications. Furthermore, the compound's compatibility with high-throughput screening techniques has made it a popular choice for drug discovery programs aimed at identifying novel therapeutic candidates.

One of the most compelling aspects of< strong>N-(4-Bromophenyl)-2-cyanoacetamide is its role in medicinal chemistry innovation. The bromine substituent on the phenyl ring provides a handle for palladium-catalyzed reactions, enabling the introduction of diverse functional groups at specific positions within the molecule. This flexibility is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. Recent advances in computational chemistry have also facilitated the rational design of derivatives based on< strong>N-(4-Bromophenyl)-2-cyanoacetamide, predicting their binding affinities and potential biological activities.

The pharmaceutical industry has leveraged< strong>N-(4-Bromophenyl)-2-cyanoacetamide to develop novel treatments for various conditions. For example, researchers have explored its derivatives as potential kinase inhibitors, which are critical in targeted cancer therapies. The cyanoacamide moiety has been found to interact favorably with protein targets, modulating their activity and thereby alleviating disease symptoms. These findings underscore the importance of< strong>N-(4-Bromophenyl)-2-cyanoacetamide as a scaffold for drug development.

In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable intermediate in synthesizing polymers with tailored properties. Similarly, derivatives of< strong>N-(4-Bromophenyl)-2-cyanoacetamide have been investigated for their potential as herbicides and fungicides, offering new solutions for crop protection.

The synthesis of< strong>N-(4-Bromophenyl)-2-cyanoacetamide typically involves multi-step organic transformations starting from readily available precursors. The key steps include bromination of an aromatic ring followed by condensation with cyanoacetic acid or its derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce larger quantities of the compound for research and commercial purposes.

The safety profile of< strong>N-(4-Bromophenyl)-2-cyanoacetamide is another critical consideration in its application. While it does not pose significant health hazards under normal handling conditions, appropriate precautions must be taken to prevent exposure during synthesis and purification. Standard laboratory practices, such as wearing personal protective equipment (PPE) and working in well-ventilated areas, are essential to ensure safe usage.

In conclusion, N-(4-Bromophenyl)-2-cyanoacetamide (CAS No. 24522-26-7) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for researchers seeking to develop innovative solutions to complex challenges. As our understanding of its properties continues to evolve, so too will its role in advancing scientific discovery and technological innovation.

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